REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[N:15]=1.[CH2:21]=[O:22].[Na+].[Cl-]>C1COCC1>[CH3:12][O:13][C:14]1[N:15]=[C:16]([CH2:20][CH2:21][OH:22])[CH:17]=[CH:18][CH:19]=1 |f:0.1,4.5|
|
Name
|
n-Butyllithium hexane
|
Quantity
|
282 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
50.6 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
625 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
49.3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
ice water
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
at −78° C., and the mixture was stirred vigorously at room temperature for 3.5 hr
|
Duration
|
3.5 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to give a saturated solution
|
Type
|
EXTRACTION
|
Details
|
The saturated solution was extracted with a mixed solvent of ethyl acetate/THF (3:1) (×3)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (solvent gradient; 8→50% ethyl acetate/hexane)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC(=N1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 152 mmol | |
AMOUNT: MASS | 23.22 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |